molecular formula C11H10N2O2 B14286205 1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate CAS No. 114491-32-6

1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate

Katalognummer: B14286205
CAS-Nummer: 114491-32-6
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: CKVPGBCNCMKWTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a ketone, and a phenyl group within its molecular framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 1,4-pentanedione with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then treated with nitrous acid to generate the diazonium salt, which is subsequently converted to the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups into molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes or reacting with nucleophiles to form substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

114491-32-6

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

5-diazo-1-phenylpentane-1,4-dione

InChI

InChI=1S/C11H10N2O2/c12-13-8-10(14)6-7-11(15)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI-Schlüssel

CKVPGBCNCMKWTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)C=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.